4-Iodo-3,5-dimethylpyridin-2-ol
Description
4-Iodo-3,5-dimethylpyridin-2-ol is a pyridine derivative characterized by a hydroxyl group (-OH) at position 2, an iodine atom at position 4, and methyl (-CH₃) groups at positions 3 and 5 on the pyridine ring. The iodine substituent enhances its electrophilic reactivity, while the methyl groups contribute to steric effects and hydrophobicity.
Properties
Molecular Formula |
C7H8INO |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
4-iodo-3,5-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8INO/c1-4-3-9-7(10)5(2)6(4)8/h3H,1-2H3,(H,9,10) |
InChI Key |
RMIAQXRAQFXKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C(=C1I)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues from the Catalog of Pyridine Compounds ()
The following compounds share iodine or hydroxyl substitutions but differ in substituent patterns:
Key Observations :
- Halogenation Effects : The iodine atom in this compound (position 4) contrasts with 3-iodo substitution in the trimethoxy analogue, which may alter electronic distribution and reactivity.
- Methyl vs.
- Hydroxyl Group Position : The hydroxyl group at position 2 in the target compound differs from position 3 or 4 in analogues, affecting hydrogen-bonding interactions and acidity.
Comparison with Pyridin-2-one Derivatives ()
Pyridin-2-one derivatives, such as those listed in , feature a carbonyl group at position 2 instead of a hydroxyl group. For example:
- 1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: The carbonyl group at position 2 reduces hydrogen-bonding capacity compared to this compound. Dicarbonitrile substituents increase electrophilicity, contrasting with the iodine and methyl groups in the target compound .
Research Implications
- Synthetic Applications : The iodine atom in this compound makes it a candidate for further functionalization via cross-coupling reactions.
- Biological Relevance : Methoxy and hydroxymethyl analogues may exhibit enhanced solubility or target affinity compared to the methylated target compound .
Limitations : The absence of explicit pharmacological or thermodynamic data in the provided evidence restricts a deeper functional analysis. Further experimental studies are recommended.
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